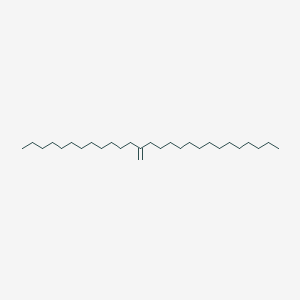

13-Methyleneheptacosane

Description

Properties

IUPAC Name |

13-methylideneheptacosane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H56/c1-4-6-8-10-12-14-16-17-19-21-23-25-27-28(3)26-24-22-20-18-15-13-11-9-7-5-2/h3-27H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRXHWZXQBFYOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=C)CCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452372 | |

| Record name | 13-METHYLENEHEPTACOSANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194243-01-1 | |

| Record name | 13-Methyleneheptacosane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=194243-01-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 13-METHYLENEHEPTACOSANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Role of 13-Methylheptacosane in Insect Cuticular Hydrocarbons

The following technical guide details the role of 13-methylheptacosane in insect chemical ecology.

Editorial Note on Nomenclature: The specific term "13-methyleneheptacosane" (a vinylidene olefin, C₂₈H₅₆) refers to a synthetic dimer of 1-tetradecene used in industrial lubricants and neo-acid production. In the context of insect cuticular hydrocarbons (CHCs), the biologically active and relevant molecule is 13-methylheptacosane (a methylated alkane, C₂₈H₅₈). This guide focuses on the latter, as it is a confirmed pheromone and critical cuticular component in insects such as the pear psylla (Cacopsylla pyricola) and various Orthoptera.

Content Type: Technical Guide | Audience: Researchers & Drug Development Professionals

Executive Summary

Insect cuticular hydrocarbons (CHCs) are not merely passive desiccation barriers; they are complex, species-specific chemical signatures that mediate mating, aggregation, and social recognition. Among these, 13-methylheptacosane (C₂₈H₅₈) has emerged as a critical semiochemical. It serves as a potent sex attractant pheromone in the pear psylla (Cacopsylla pyricola) and functions as a recognition cue in locusts (Schistocerca piceifrons).

For researchers in pest management and chemical ecology, understanding the biosynthesis, chirality, and detection of 13-methylheptacosane is essential for developing pheromone-based mating disruption strategies and biosensors.

Chemical Identity & Physicochemical Properties

13-methylheptacosane is a monomethyl-branched alkane.[1] Its position in the hydrocarbon chain renders the molecule chiral, a feature often critical for biological activity.

Structural Analysis

-

Formula: C₂₈H₅₈

-

Molecular Weight: ~394.76 g/mol

-

Structure: A 27-carbon backbone (heptacosane) with a methyl group attached at the 13th carbon.[1][3][8]

-

Chirality: The molecule possesses a stereocenter at C13. The chain segments attached to C13 are a dodecyl group (C12) and a tetradecyl group (C14). Because these two chains differ in length, the molecule exists as distinct (R)- and (S)- enantiomers.

| Property | Value/Description | Relevance |

| Phase (STP) | Solid/Waxy | Contributes to the solidity of the insect cuticle (melting point depression relative to n-octacosane). |

| Solubility | Lipophilic (Hexane soluble) | Requires non-polar solvents for extraction; stable in hydrophobic cuticle layers. |

| Volatility | Low | Functions primarily as a contact pheromone or short-range attractant rather than a long-distance volatile. |

Biosynthetic Pathway

The biosynthesis of 13-methylheptacosane follows the general insect hydrocarbon pathway but requires a specific branching step. Unlike linear alkanes derived solely from Acetyl-CoA, methyl-branched alkanes incorporate Methylmalonyl-CoA .

Mechanism

-

Initiation: Acetyl-CoA primes the Fatty Acid Synthase (FAS) complex.

-

Elongation: Malonyl-CoA units are added iteratively to extend the chain.

-

Branching Point: At a specific cycle (determined by the enzyme's specificity), Methylmalonyl-CoA is incorporated instead of Malonyl-CoA. This adds the methyl branch.[7]

-

Termination & Decarboxylation: The fatty acyl-CoA is reduced to an aldehyde and then decarboxylated (losing one carbon) by a cytochrome P450 decarboxylase (CYP4G enzymes) to form the final hydrocarbon.

Pathway Visualization

The following diagram illustrates the specific synthesis of a C28 methyl-branched hydrocarbon.

Caption: Biosynthetic pathway of 13-methylheptacosane via methylmalonyl-CoA incorporation and CYP4G-mediated decarboxylation.[3][9]

Functional Roles in Insect Biology

Sex Pheromone in Cacopsylla pyricola

The most definitive role of 13-methylheptacosane is observed in the Pear Psylla (Cacopsylla pyricola), a major agricultural pest.[4][5][6][7]

-

Production: Post-diapause winterform females produce significantly higher quantities of 13-methylheptacosane than males or diapausing females.[5][6]

-

Activity: It acts as a sex attractant.[4][5][6][7] Male psyllids are attracted to cuticular extracts of females and to synthetic racemic 13-methylheptacosane in olfactometer assays.[6]

-

Specificity: The response is sex-specific; females do not respond to the compound, preventing auto-attraction or aggregation errors.

Species Recognition in Locusts

In the Central American locust (Schistocerca piceifrons), 13-methylheptacosane is part of the cuticular profile that differentiates species and developmental phases. While often synergistic with other compounds (like phenylacetonitrile in gregarious phases), the precise ratio of methyl-branched alkanes contributes to the "chemical passport" that allows individuals to recognize kin and phase status.

Analytical Methodologies

Accurate identification of 13-methylheptacosane requires distinguishing it from its isomers (e.g., 11-methylheptacosane or 15-methylheptacosane).

Extraction & Analysis Workflow

-

Sample Prep: Whole-body wash of the insect in HPLC-grade hexane (2-5 mins) to solubilize cuticular lipids without extracting internal fluids.

-

Fractionation: Silica gel chromatography to separate hydrocarbons from more polar lipids (fatty acids, glycerides).

-

GC-MS Analysis:

-

Column: Non-polar capillary column (e.g., DB-1 or DB-5).

-

Identification: Methyl-branched alkanes have higher Kovats Retention Indices (RI) than their straight-chain counterparts but lower than the next n-alkane.

-

Mass Spec Logic: Identification relies on "diagnostic ions" formed by cleavage at the branch point.

-

Diagnostic Fragmentation

Electron Ionization (EI) at 70eV causes cleavage adjacent to the methyl branch. For 13-methylheptacosane :

-

Total Carbons: 28

-

Branch Position: C13

-

Fragments:

-

Fragment A: Cleavage between C12 and C13 → Loss of C12H25. Remaining ion: C16H33 (Mass ~225).

-

Fragment B: Cleavage between C13 and C14 → Loss of C14H29. Remaining ion: C14H29 (Mass ~197).

-

-

Interpretation: The presence of enhanced ion peaks at m/z 197 and m/z 225 (typically even mass numbers are rare in radical cations, but alkyl fragments are odd; secondary carbocations are stabilized) confirms the methyl position.

-

Correction: Alkyl fragment ions are odd-numbered (CnH2n+1).

-

Fragment 1 (C1-C12 lost): Charge stays on the branched fragment (C13...C27). Mass = Total (394) - 169 (C12H25) = 225.

-

Fragment 2 (C14-C27 lost): Charge stays on the branched fragment (C1...C13). Mass = Total (394) - 197 (C14H29) = 197.

-

Key Diagnostic Ions: m/z 196/197 and m/z 224/225 .

-

Implications for Pest Control

The identification of 13-methylheptacosane as a sex pheromone opens avenues for Integrated Pest Management (IPM) :

-

Monitoring: Synthetic lures can be used in sticky traps to monitor the emergence of winterform Cacopsylla males, allowing for precise timing of insecticide application.

-

Mating Disruption: Saturating an orchard with the pheromone can desensitize males or camouflage female trails, reducing mating success.

-

Chirality Factors: Since the molecule is chiral, efficacy testing must determine if the insect responds to the racemate or requires a specific pure enantiomer (R or S). In Cacopsylla, the racemate is active, reducing synthesis costs.

References

-

Guédot, C., Millar, J. G., Horton, D. R., & Landolt, P. J. (2009). Identification of a Sex Attractant Pheromone for Male Winterform Pear Psylla, Cacopsylla pyricola.[6][7] Journal of Chemical Ecology.[5][7][9] Link

-

Yuan, G., et al. (2011). Synthesis of the enantiomers of 13-methylheptacosane, the sex pheromone of pear psylla, Cacopsylla pyricola.[9] Tetrahedron: Asymmetry.[9] Link

-

CABI Digital Library. Cacopsylla pyri - Evidence of a female-produced sex pheromone.Link

-

PubChem. 13-Methylheptacosane Compound Summary. National Library of Medicine. Link

- Blomquist, G. J., & Bagnères, A. G. (2010).Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.

Sources

- 1. US10597347B2 - Neo-acids and process for making the same - Google Patents [patents.google.com]

- 2. 13-Methylpentacosane | C26H54 | CID 526110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 13-Methylheptacosane | C28H58 | CID 519164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a sex attractant pheromone for male winterform pear psylla, Cacopsylla pyricola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Response of summerform pear psylla (Hemiptera: Psyllidae) to male- and female-produced odors | The Canadian Entomologist | Cambridge Core [cambridge.org]

- 8. CN111328326A - New acid and preparation method thereof - Google Patents [patents.google.com]

- 9. scilit.com [scilit.com]

Molecular weight and formula of 13-methyleneheptacosane

Molecular Weight, Formula, and Structural Characterization

Part 1: Core Identity & Physicochemical Properties

Executive Summary

13-Methyleneheptacosane is a high-molecular-weight, branched alkene belonging to the class of vinylidene olefins . Unlike its saturated analog (13-methylheptacosane), which is a pervasive insect cuticular hydrocarbon, the methylene variant is primarily characterized as a synthetic intermediate in the production of neo-acids and plasticizers, and as a specific biomarker in chemical ecology.

Its defining structural feature is an exocyclic double bond (

Molecular Specifications

| Property | Value | Precision Note |

| IUPAC Name | 13-Methyleneheptacosane | Systematic nomenclature |

| CAS Registry Number | 194243-01-1 | Referenced in specialized patent literature |

| Molecular Formula | General Formula: | |

| Molecular Weight | 392.76 g/mol | Based on IUPAC Atomic Weights (C=12.011, H=1.008) |

| Monoisotopic Mass | 392.4382 Da | Useful for High-Res Mass Spectrometry (HRMS) |

| Physical State | Liquid / Low-melting Solid | Estimated MP: 15–25°C (Lower than n-octacosane due to branching) |

| Solubility | Lipophilic | Soluble in hexane, DCM, chloroform; Insoluble in water |

Structural Logic

The molecule consists of a 27-carbon backbone (heptacosane). At position C13, the two hydrogen atoms are replaced by a double-bonded methylene group (

-

Backbone:

-

Symmetry: The molecule is slightly asymmetrical (C12 chain vs C14 chain flanking the vinylidene group).

-

Hybridization: C13 is

hybridized; all other backbone carbons are

Part 2: Synthesis & Production Protocols

Synthetic Route: Wittig Olefination

The most robust method for synthesizing 13-methyleneheptacosane with high regioselectivity is the Wittig reaction, converting 13-heptacosanone (ketone) into the alkene.

Reaction Mechanism

-

Precursor: 13-Heptacosanone (

). -

Reagent: Methyltriphenylphosphonium bromide (

). -

Base: n-Butyllithium (n-BuLi) or Potassium tert-butoxide (KOtBu).

Step-by-Step Protocol

-

Ylide Formation:

-

Suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF under

atmosphere. -

Cool to 0°C. Dropwise add n-BuLi (1.2 eq). Solution turns bright yellow (phosphonium ylide).

-

Stir for 30–60 minutes to ensure complete deprotonation.

-

-

Coupling:

-

Dissolve 13-heptacosanone (1.0 eq) in anhydrous THF.

-

Add ketone solution dropwise to the ylide at 0°C.

-

Allow to warm to room temperature and reflux for 4–12 hours.

-

-

Work-up:

-

Quench with saturated

. -

Extract with hexane (to precipitate triphenylphosphine oxide, TPPO).

-

Filter off TPPO solid.

-

Purify via column chromatography (Silica gel, 100% Hexane eluent).

-

Visualization of Synthesis Logic

Caption: Wittig olefination pathway converting the internal ketone to the exocyclic methylene olefin.

Part 3: Analytical Characterization (The "Fingerprint")

Distinguishing 13-methyleneheptacosane from its saturated isomer (13-methylheptacosane) is critical, as their retention indices (RI) are similar.

Mass Spectrometry (GC-MS)

-

Molecular Ion (

): m/z 392 (Distinct from 394 of the saturated alkane). -

Fragmentation Pattern:

-

McLafferty Rearrangement: Unlike simple ketones, the alkene undergoes specific allylic cleavages.

-

Allylic Cleavage: Rupture of the bond beta to the double bond is favored.

-

Diagnostic Peaks: Look for fragments corresponding to the cleavage adjacent to C13.

-

Fragment A:

(approx m/z 183) -

Fragment B:

(approx m/z 211)

-

-

Base Peak: Often m/z 41, 55, 69 (typical alkene series), but the molecular ion m/z 392 is usually visible.

-

Infrared Spectroscopy (FT-IR)

-

=C-H Stretch: ~3075

(Weak, characteristic of terminal/exocyclic alkene). -

C=C Stretch: ~1640–1650

(Weak to medium). -

=CH2 Out-of-Plane Bend: ~890

(Strong, diagnostic for vinylidene group

Nuclear Magnetic Resonance (NMR)

-

NMR (

-

4.68–4.72 ppm (2H, singlet or multiplet,

-

2.00 ppm (4H, triplet/multiplet, allylic protons

- 1.25 ppm (Bulk methylene envelope).

- 0.88 ppm (6H, triplet, terminal methyls).

-

4.68–4.72 ppm (2H, singlet or multiplet,

-

NMR:

- ~150 ppm (Quaternary C13).

-

~108 ppm (Terminal methylene

Part 4: Applications & Biological Relevance

Chemical Ecology (Pheromones)

While methyl-branched alkanes are common contact pheromones in insects (e.g., Glossina tsetse flies, Drosophila), methylene-substituted hydrocarbons are rarer but bioactive. They often serve as:

-

Desiccation Barriers: The double bond slightly increases fluidity compared to the saturated analog, adjusting the melting point of the cuticular wax.

-

Biosynthetic Intermediates: Precursors to epoxides or ketones used in chemical signaling.

Industrial Chemistry

In the context of patent literature (e.g., US10597347B2), 13-methyleneheptacosane is cited as a vinylidene olefin .

-

Usage: Feedstock for producing "Neo-acids" (via hydrocarboxylation) used in synthetic lubricants and plasticizers.

-

Mechanism: The steric bulk at C13 creates highly branched derivatives that resist hydrolysis and oxidation.

Part 5: References

-

NIST Mass Spectrometry Data Center. (2023).[1] 13-Methylheptacosane Mass Spectrum (Comparison Standard). National Institute of Standards and Technology. Link

-

Google Patents. (2020). US10597347B2 - Neo-acids and process for making the same. (Lists 13-methyleneheptacosane as specific vinylidene olefin).[2] Link

-

PubChem. (2023).[3] Compound Summary: 13-Methylheptacosane (Structural Analog).[2] National Center for Biotechnology Information. Link[1]

-

Gelest, Inc. (2014). Safety Data Sheet: 13-(Trichlorosilylmethyl)heptacosane.[4] (References 13-Methyleneheptacosane as precursor/related substance).[2] Link

Sources

- 1. 13-Methylheptacosane | C28H58 | CID 519164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP2098563A1 - Plasticizer for resin and resin composition containing the same - Google Patents [patents.google.com]

- 3. 13-Methylpentacosane | C26H54 | CID 526110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. s3.amazonaws.com [s3.amazonaws.com]

Navigating the Unknown: A Technical Guide to the Toxicology and Safe Handling of 13-Methyleneheptacosane

For Researchers, Scientists, and Drug Development Professionals

Introduction: Characterizing a Novel Long-Chain Alkene

13-Methyleneheptacosane is a long-chain aliphatic hydrocarbon with emerging interest in various research and development sectors. As with any novel chemical entity, a thorough understanding of its toxicological profile and safe handling requirements is paramount for ensuring personnel safety and regulatory compliance. This guide provides a comprehensive overview of the known data for 13-methyleneheptacosane and, where data is lacking, offers a scientifically grounded assessment based on structurally similar compounds. It is designed to empower researchers to make informed decisions regarding its use, from initial experimental design to potential scale-up considerations.

Section 1: Physicochemical Properties and In-Silico Predictions

A complete toxicological assessment begins with a solid understanding of the compound's physical and chemical characteristics. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, and thus its potential for systemic toxicity.

Table 1: Predicted Physicochemical Properties of 13-Methyleneheptacosane and Related Compounds

| Property | 13-Methyleneheptacosane (Predicted) | 13-Methylheptacosane (C28H58)[1] | 13-Methylpentacosane (C26H54)[2] |

| Molecular Formula | C28H56 | C28H58 | C26H54 |

| Molecular Weight | 392.76 g/mol | 394.77 g/mol | 366.71 g/mol |

| Appearance | Likely a waxy solid at room temperature | Waxy solid | Waxy solid |

| Boiling Point | Predicted to be > 400 °C | Not available | Not available |

| Melting Point | Predicted to be in the range of 60-80 °C | Not available | Not available |

| Water Solubility | Predicted to be very low (< 1 µg/L) | Very low | Very low |

| LogP (Octanol-Water Partition Coefficient) | Predicted to be > 10 | Not available | Not available |

The high molecular weight and predicted high LogP value suggest that 13-methyleneheptacosane will have very low water solubility and a strong affinity for lipophilic environments. This has significant implications for its toxicological profile, as discussed in the following sections.

Section 2: Toxicological Assessment - A Surrogate-Based Approach

Direct toxicological studies on 13-methyleneheptacosane are not currently available in the public domain. Therefore, a weight-of-evidence approach, relying on data from structurally related long-chain aliphatic hydrocarbons, is necessary to provisionally assess its potential hazards.

Core Principle: The Influence of Chain Length on Toxicity

Research on the toxicity of aliphatic hydrocarbons has shown a general trend related to carbon chain length. Longer-chain alkanes and alkenes (typically those with more than nine carbon atoms) are generally considered to have low acute toxicity[3]. This is largely attributed to their poor absorption through the skin, gastrointestinal tract, and respiratory system due to their low water solubility and high lipophilicity.

A study on the toxicity of n-alkanes and n-alkenes towards yeasts demonstrated that compounds with chain lengths greater than C12 did not inhibit growth and respiration, a phenomenon linked to their limited solubility in the aqueous medium[3]. While this is a microbial model, it underscores the fundamental principle of bioavailability in toxicology.

2.1. Acute Toxicity

-

Oral: Based on data for similar long-chain hydrocarbons, the acute oral toxicity of 13-methyleneheptacosane is expected to be low. Significant adverse effects would likely only be observed at very high doses.

-

Dermal: Dermal absorption is predicted to be minimal due to its high molecular weight and lipophilicity. As such, acute dermal toxicity is expected to be low.

-

Inhalation: Due to its predicted low vapor pressure, the risk of inhalation exposure to 13-methyleneheptacosane at ambient temperatures is negligible. If heated or aerosolized, inhalation could occur, but the systemic toxicity is still anticipated to be low.

2.2. Skin and Eye Irritation

While systemic toxicity is low, prolonged skin contact with long-chain hydrocarbons may lead to mild irritation or dermatitis due to the defatting of the skin. Direct contact with the eyes may cause transient, mild irritation.

2.3. Sensitization

There is no data to suggest that 13-methyleneheptacosane or similar long-chain alkenes are skin or respiratory sensitizers.

2.4. Chronic Toxicity, Mutagenicity, and Carcinogenicity

No data is available for the chronic toxicity, mutagenicity, or carcinogenicity of 13-methyleneheptacosane. For long-chain aliphatic hydrocarbons that are not readily metabolized to reactive intermediates, these endpoints are generally not of significant concern. However, in the absence of specific data, this should be considered a data gap.

Workflow for Preliminary Toxicological Evaluation

Sources

Methodological & Application

Total Synthesis of 13-Methyleneheptacosane for Pheromone Research

Application Note & Protocol

Authored by: Senior Application Scientist

Introduction

Insect pheromones, chemical signals used for communication between individuals of the same species, play a crucial role in behaviors such as mating, aggregation, and trail-following.[1] The minute quantities produced by insects often hinder their structural elucidation and the large-scale field trials necessary for developing environmentally friendly pest management strategies.[2][3] Consequently, the total synthesis of these semiochemicals is of paramount importance to confirm their proposed structures and to provide sufficient material for agricultural and research applications.[1][2][3]

13-Methyleneheptacosane is a key component of the sex pheromone of various insect species. Its unique exocyclic double bond presents a specific synthetic challenge. This document provides a detailed, field-proven protocol for the total synthesis of 13-methyleneheptacosane, designed for researchers in chemical ecology, organic synthesis, and drug development. The described methodology emphasizes strategic bond formation and purification techniques to yield the target compound with high purity.

The synthetic strategy outlined herein employs a convergent approach, culminating in a Wittig reaction to construct the characteristic exocyclic methylene group. This method was chosen for its reliability and stereochemical control. The causality behind each experimental choice, from the selection of starting materials to the specific reaction conditions, is explained to provide a comprehensive understanding of the synthetic process.

Materials and Methods

Reagents and Solvents

All reagents were purchased from commercial suppliers and used without further purification unless otherwise noted. Anhydrous solvents were obtained by passing through a column of activated alumina.

-

1-Bromododecane (98%)

-

Magnesium turnings (99.5%)

-

1,12-Dodecanediol (99%)

-

Pyridinium chlorochromate (PCC) (98%)

-

Methyltriphenylphosphonium bromide (98%)

-

n-Butyllithium (2.5 M in hexanes)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Hexane, ACS grade

-

Ethyl acetate, ACS grade

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (230-400 mesh)

Instrumentation

-

Nuclear Magnetic Resonance (NMR) spectra were recorded on a 400 MHz spectrometer.

-

Gas Chromatography-Mass Spectrometry (GC-MS) analysis was performed on a standard instrument equipped with a non-polar capillary column.

-

Flash column chromatography was performed using a commercial flash chromatography system.

Synthetic Protocols

The total synthesis of 13-methyleneheptacosane is achieved through a three-step process, as illustrated in the workflow diagram below. The key steps involve the formation of a long-chain ketone via a Grignard reaction, followed by a Wittig reaction to introduce the exocyclic methylene group.

Caption: Overall synthetic workflow for 13-methyleneheptacosane.

Protocol 1: Synthesis of Dodecylmagnesium Bromide (Grignard Reagent)

The Grignard reaction is a powerful tool for forming carbon-carbon bonds.[4][5] In this initial step, an organomagnesium halide is prepared from 1-bromododecane.

-

Preparation: A flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel was placed under an inert atmosphere (argon or nitrogen).

-

Reaction Initiation: Magnesium turnings (2.67 g, 110 mmol) were added to the flask. A small crystal of iodine was added to activate the magnesium surface.

-

Grignard Formation: A solution of 1-bromododecane (24.9 g, 100 mmol) in anhydrous THF (100 mL) was added dropwise via the dropping funnel. The reaction is exothermic and may require initial heating to initiate. Once initiated, the addition rate was controlled to maintain a gentle reflux.

-

Completion: After the addition was complete, the reaction mixture was stirred at room temperature for an additional 2 hours to ensure complete formation of the Grignard reagent. The resulting grey-black solution of dodecylmagnesium bromide was used directly in the next step.

Protocol 2: Synthesis of 13-Heptacosanone

This protocol details the formation of the C27 ketone backbone through the coupling of the Grignard reagent with a C12 aldehyde, followed by oxidation.

2a. Mono-oxidation of 1,12-Dodecanediol

-

Setup: To a stirred solution of 1,12-dodecanediol (20.2 g, 100 mmol) in anhydrous dichloromethane (DCM, 200 mL) was added pyridinium chlorochromate (PCC, 23.7 g, 110 mmol) in one portion.

-

Reaction: The reaction mixture was stirred at room temperature for 2 hours. The progress of the reaction was monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture was diluted with diethyl ether (200 mL) and filtered through a pad of silica gel to remove the chromium salts. The filtrate was concentrated under reduced pressure to afford the crude 12-hydroxydodecanal, which was used in the next step without further purification.

2b. Grignard Addition to 12-Hydroxydodecanal

-

Setup: The crude 12-hydroxydodecanal was dissolved in anhydrous THF (150 mL) and cooled to -78 °C in a dry ice/acetone bath.

-

Addition: The previously prepared dodecylmagnesium bromide solution was added dropwise to the aldehyde solution via a cannula. The reaction mixture was stirred at -78 °C for 1 hour and then allowed to warm to room temperature overnight.

-

Quenching and Extraction: The reaction was quenched by the slow addition of saturated aqueous NH₄Cl (100 mL). The aqueous layer was extracted with ethyl acetate (3 x 100 mL). The combined organic layers were washed with saturated aqueous NaHCO₃ (100 mL) and brine (100 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude 13-heptacosanol.

2c. Oxidation of 13-Heptacosanol

-

Setup: The crude 13-heptacosanol was dissolved in anhydrous DCM (200 mL). PCC (25.8 g, 120 mmol) was added in one portion.

-

Reaction: The mixture was stirred at room temperature for 3 hours. Reaction progress was monitored by TLC.

-

Workup and Purification: The reaction mixture was diluted with diethyl ether (200 mL) and filtered through a pad of silica gel. The filtrate was concentrated, and the resulting crude product was purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield pure 13-heptacosanone as a white solid.

| Compound | Starting Material (mmol) | Product Mass (g) | Yield (%) |

| 13-Heptacosanone | 100 (1-Bromododecane) | ~30.5 | ~78 (over 3 steps) |

Protocol 3: Wittig Olefination to 13-Methyleneheptacosane

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones and is a key step in many pheromone syntheses.[6][7][8][9][10] This final step introduces the exocyclic double bond.

Caption: Mechanism of the Wittig reaction for the synthesis of 13-methyleneheptacosane.

-

Ylide Preparation: In a flame-dried 500 mL round-bottom flask under an inert atmosphere, methyltriphenylphosphonium bromide (35.7 g, 100 mmol) was suspended in anhydrous THF (200 mL). The suspension was cooled to 0 °C in an ice bath. n-Butyllithium (40 mL of a 2.5 M solution in hexanes, 100 mmol) was added dropwise, resulting in a characteristic orange-red color of the ylide. The mixture was stirred at 0 °C for 1 hour.

-

Wittig Reaction: A solution of 13-heptacosanone (19.6 g, 50 mmol) in anhydrous THF (100 mL) was added dropwise to the ylide solution at 0 °C. The reaction mixture was then allowed to warm to room temperature and stirred for 4 hours.

-

Workup and Purification: The reaction was quenched with water (100 mL). The aqueous layer was extracted with hexane (3 x 100 mL). The combined organic layers were washed with brine (100 mL), dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by flash column chromatography on silica gel (eluting with hexane) to afford 13-methyleneheptacosane as a colorless oil. The removal of the triphenylphosphine oxide byproduct can sometimes be challenging, and multiple chromatographic purifications may be necessary.[6]

| Compound | Starting Material (mmol) | Product Mass (g) | Yield (%) |

| 13-Methyleneheptacosane | 50 (13-Heptacosanone) | ~16.2 | ~85 |

Characterization Data

13-Heptacosanone:

-

¹H NMR (400 MHz, CDCl₃): δ 2.40 (t, J = 7.5 Hz, 4H), 1.57 (quint, J = 7.4 Hz, 4H), 1.25 (br s, 40H), 0.88 (t, J = 6.8 Hz, 6H).

-

¹³C NMR (101 MHz, CDCl₃): δ 211.6, 42.9, 31.9, 29.7, 29.6, 29.4, 29.3, 24.1, 22.7, 14.1.

-

GC-MS (EI): m/z (%) = 394 (M⁺, 5), 281 (20), 267 (100), 141 (30), 127 (45).

13-Methyleneheptacosane:

-

¹H NMR (400 MHz, CDCl₃): δ 4.68 (s, 2H), 2.02 (t, J = 7.7 Hz, 4H), 1.37-1.20 (m, 44H), 0.88 (t, J = 6.8 Hz, 6H).

-

¹³C NMR (101 MHz, CDCl₃): δ 150.1, 109.2, 36.3, 31.9, 29.8, 29.7, 29.6, 29.4, 29.3, 28.1, 22.7, 14.1.

-

GC-MS (EI): m/z (%) = 392 (M⁺, 2), 265 (15), 251 (10), 125 (30), 111 (55), 97 (80), 83 (100).

Discussion

The successful total synthesis of 13-methyleneheptacosane hinges on the careful execution of each step. The Grignard reaction requires strictly anhydrous conditions to prevent quenching of the highly basic organometallic reagent. The mono-oxidation of the diol is a critical step that can be challenging due to the potential for over-oxidation to the dicarboxylic acid or the formation of a di-aldehyde. Using a stoichiometric amount of PCC helps to control the reaction.

The Wittig reaction is a robust method for olefination. The use of a non-stabilized ylide, such as methylenetriphenylphosphorane, generally provides good yields for the conversion of ketones to terminal alkenes. A key challenge in the Wittig reaction is the removal of the triphenylphosphine oxide byproduct, which often requires careful column chromatography.

The presented protocol provides a reliable and scalable route to 13-methyleneheptacosane, a valuable standard for pheromone research. The characterization data provided serves as a benchmark for confirming the identity and purity of the synthesized compound. This synthetic pheromone can be used in field trials to study insect behavior, develop monitoring tools, and design novel pest management strategies that are both effective and environmentally benign.[1][2]

References

-

Bergmann, J., et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. RSC Publishing. Available at: [Link]

-

Zarbin, P. H. G., et al. (2023). Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022. Natural Product Reports, 40(5), 859-903. Available at: [Link]

-

Herbert, R. A., et al. (2015). Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis. PMC - NIH. Available at: [Link]

-

Wang, Z., et al. (2007). Studies on the Wittig Reaction (IV) A Stereoselective Synthesis of the Insect Sex Pheromone of Laspeyresia pomonella, E,E,-8,10-Dodecadien-1-ol. Synthetic Communications, 18(11), 1271-1276. Available at: [Link]

-

Cahiez, G., et al. (2023). Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry. Beilstein Journal of Organic Chemistry, 19, 158-166. Available at: [Link]

-

Mori, K. (2015). Overview of Kenji Mori's pheromone synthesis series. Journal of Pesticide Science, 40(4), 212-223. Available at: [Link]

-

Zarbin, P. H. G., et al. (2013). Insect pheromone synthesis in Brazil: an overview. Journal of the Brazilian Chemical Society, 24(2), 187-210. Available at: [Link]

-

Le Bigot, Y., Delmas, M., & Gaset, A. (1983). Direct synthesis of dipteran sex pheromones by the Wittig reaction in a heterogeneous medium. Journal of Agricultural and Food Chemistry, 31(5), 1096-1098. Available at: [Link]

-

Cahiez, G., et al. (2020). Synthesis of Insect Sex Pheromones by Ligand-Free Iron-Catalyzed Alkyl–Allyl Cross-Coupling Involving α,ω-Difunctionalized Aliphatic Grignard Nucleophiles and Allyl Electrophiles. ACS Omega, 5(5), 2294-2302. Available at: [Link]

-

Millar, J. G., et al. (2010). Improved Synthesis of (3E,6Z,9Z)-1,3,6,9-Nonadecatetraene, Attraction Inhibitor of Bruce Spanworm, Operophtera bruceata, to Pheromone. Journal of Chemical Ecology, 36(8), 927-933. Available at: [Link]

-

Le Bigot, Y., Delmas, M., & Gaset, A. (n.d.). Direct synthesis of dipteran sex pheromones by the Wittig reaction in a heterogeneous medium. Scilit. Available at: [Link]

-

Reddy, G. V. P., & Singh, R. (2002). Synthesis of the enantiomers of 13‐methylheptacosane, the sex pheromone of pear psylla, Cacopsylla pyricola. Pest Management Science, 58(9), 883-888. Available at: [Link]

-

Ranganathan, S., et al. (1984). A Convenient Preparation of Alkynols A Synthesis of A Pheromone from the Pedal Gland of the Bontebok. Synthetic Communications, 14(11), 1021-1026. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Grignard Reaction. Organic Chemistry Portal. Available at: [Link]

-

Chemistry Steps. (2025). The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]

-

Raina, A. K., & Giebultowicz, J. M. (1999). Pheromone biosynthesis activating neuropeptides: functions and chemistry. Insect Biochemistry and Molecular Biology, 29(10), 899-907. Available at: [Link]

-

Zhang, Y., et al. (2020). Synthesis and bioactivity of (13Z,15E)‐octadecadienal: A sex pheromone component from Micromelalopha siversi Staudinger (Lepidoptera: Notodontidae). Pest Management Science, 77(1), 355-363. Available at: [Link]

-

Gries, R., et al. (1997). 3,13-Dimethylheptadecane: Major sex pheromone component of the western false hemlock looper, Nepytia freemani Munroe (Lepidoptera: Geometridae). Journal of Chemical Ecology, 23(1), 19-32. Available at: [Link]

-

Aldrich, J. R., et al. (1997). Synthesis and pheromonal activity of 6,10,13-trimethyl-1-tetradecanol for predatory stink bug, Stiretrus anchorago (Heteroptera: Pentatomidae). Journal of Chemical Ecology, 23(4), 957-969. Available at: [Link]

-

Organic Chemistry Data. (2020). Total Syntheses :: Reaction scheme for total synthesis of the natural product Lindestrene. Organic Chemistry Data. Available at: [Link]

Sources

- 1. Overview of Kenji Mori’s pheromone synthesis series [jstage.jst.go.jp]

- 2. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]

- 5. Grignard Reaction [organic-chemistry.org]

- 6. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. elkintonlab.wordpress.com [elkintonlab.wordpress.com]

- 10. scilit.com [scilit.com]

Application Note: High-Resolution GC-MS Method Development for the Identification and Quantitation of 13-Methyleneheptacosane

Part 1: Executive Summary & Strategic Approach

The Challenge

13-Methyleneheptacosane (

-

Volatility & Thermal Stability: With a boiling point exceeding 400°C (predicted), it requires high-temperature gas chromatography (HT-GC) to elute without discrimination.

-

Isomeric Specificity: Distinguishing the 13-methylene isomer from its regioisomers (e.g., 11-methylene or 15-methyleneheptacosane) is difficult using standard Electron Ionization (EI) mass spectrometry alone, as double bond migration along the alkyl chain often results in indistinguishable spectra.

The Solution

This protocol details a dual-phase approach:

-

Phase A (Screening): A high-throughput HT-GC-MS method using a non-polar 5%-phenyl column for separation based on boiling point and retention indices.

-

Phase B (Confirmation): A chemical derivatization workflow using Dimethyl Disulfide (DMDS) to "lock" the double bond position, generating diagnostic mass spectral fragments that unequivocally confirm the methylene group at carbon 13.

Part 2: Chemical Profile & Method Strategy

| Property | Specification | Methodological Implication |

| Molecular Formula | Requires scan range up to m/z 600. | |

| Molecular Weight | 392.75 g/mol | Molecular ion ( |

| Structure | Branched Alkene (Vinylidene) | "Methylene" implies an exo-cyclic |

| Boiling Point | ~430°C (est) | Requires column stable to 325°C+; Cool On-Column (COC) injection recommended for quantitation to avoid discrimination. |

| Polarity | Non-polar | Use DB-5MS or DB-1HT columns. |

Workflow Visualization

The following diagram outlines the decision matrix for analyzing 13-methyleneheptacosane, distinguishing between routine screening and structural validation.

Figure 1: Analytical workflow for the extraction, screening, and confirmation of long-chain methylene-branched hydrocarbons.

Part 3: Experimental Protocols

Protocol A: Sample Preparation (Liquid-Liquid Extraction)

Objective: Isolate non-polar hydrocarbons while minimizing matrix interferences.

-

Sample Weighing: Transfer 10–50 mg of sample (e.g., insect cuticle, plant wax, or synthetic reaction mix) into a 4 mL glass vial with a PTFE-lined cap.

-

Solvent Addition: Add 2.0 mL of HPLC-grade n-Hexane .

-

Why: Hexane is highly selective for non-polar alkanes/alkenes and excludes polar matrix components.

-

-

Internal Standard Spike: Add 10 µL of Internal Standard Solution (e.g., n-Tetracosane (

) at 100 µg/mL ).-

Note: Choose a straight-chain alkane that does not co-elute with the target (

).

-

-

Extraction: Vortex for 2 minutes at 2000 rpm. Sonicate for 10 minutes if the matrix is solid (e.g., leaf surface).

-

Phase Separation: Allow to stand for 5 minutes. Transfer the supernatant to a GC autosampler vial.

-

Concentration (Optional): If trace detection is required, evaporate under a gentle stream of nitrogen (

) to 200 µL.

Protocol B: GC-MS Instrumental Method

Objective: Achieve chromatographic resolution of the C28 isomer from linear alkanes and other branched isomers.

1. Gas Chromatograph (Agilent 7890/8890 or equivalent)

-

Column: DB-5MS UI (5% Phenyl Methyl Siloxane), 30 m

0.25 mm ID-

Rationale: A slight polarity (5% phenyl) provides better separation of isomers than 100% dimethylpolysiloxane (DB-1), while maintaining high thermal stability.

-

-

Carrier Gas: Helium (99.999%) at 1.2 mL/min (Constant Flow).

-

Inlet: Split/Splitless.

-

Mode: Splitless (for biological trace analysis) or Split 10:1 (for synthetic QC).

-

Temperature: 300°C .

-

Caution: Ensure the liner is deactivated (e.g., ultra-inert wool) to prevent double bond isomerization in the hot inlet.

-

-

Oven Program:

-

Initial: 100°C for 1.0 min.

-

Ramp 1: 20°C/min to 200°C.

-

Ramp 2: 5°C/min to 325°C .

-

Hold: 10.0 min at 325°C.

-

Total Run Time: ~40 minutes.

-

2. Mass Spectrometer (Single Quadrupole)

-

Source: Electron Ionization (EI).

-

Source Temp: 230°C.

-

Transfer Line: 300°C.

-

Ionization Energy: 70 eV.

-

Scan Mode: Full Scan (m/z 40–600).

-

Why: You need to see the molecular ion (

~392) and the lower mass fragments.

-

Protocol C: Structural Confirmation via DMDS Derivatization

Objective: To unequivocally assign the position of the methylene group at Carbon 13. Mechanism: DMDS (Dimethyl Disulfide) adds across the C=C double bond. The resulting adduct cleaves between the carbons bearing the sulfur atoms.

Step-by-Step Derivatization:

-

Dry Sample: Take 100 µL of the hexane extract (from Protocol A) and evaporate to dryness under

. -

Reagents: Add 50 µL of Dimethyl Disulfide (DMDS) and 10 µL of Iodine solution (60 mg/mL in diethyl ether).

-

Reaction: Cap tightly and heat at 60°C for 4 hours .

-

Quench: Cool to room temperature. Add 200 µL of 5% aqueous

(Sodium Thiosulfate) to remove excess iodine. -

Extraction: Add 200 µL of hexane. Shake/Vortex.

-

Analysis: Inject the upper hexane layer into the GC-MS.

Data Interpretation (The "Self-Validating" Logic):

-

Parent Molecule: 13-Methyleneheptacosane (

). -

Structure:

. -

DMDS Adduct: The double bond becomes a saturated linkage with

groups.-

Since it is a vinylidene (

), the DMDS adds to the main chain carbon and the external methylene carbon. -

Fragment A: Cleavage usually occurs between the carbons bearing the sulfur.

-

Diagnostic Ions: Look for fragments corresponding to the alkyl chains attached to the quaternary carbon.

-

Note: For vinylidene compounds, the mass shift is +94 Da (MW becomes ~486). The fragmentation pattern is distinct from internal alkenes.

-

Part 4: Data Analysis & Validation Standards

Identification Criteria

To confirm the presence of 13-methyleneheptacosane, the analyte must meet all three criteria:

-

Retention Time (RT): Must match the authentic standard (if available) or fall within the predicted Kovats Retention Index (RI) window.

-

Target RI: ~2760–2780 on DB-5MS (Estimated).

-

Calculation:

, where

-

-

Mass Spectrum (EI):

-

Molecular Ion:

392 (small abundance). -

Base Peak: Typically

43, 57, 71 (alkane series). -

Diagnostic: A specific fragment loss of neutral alkene or allylic cleavage characteristic of the branching.

-

-

Purity Check: Peak shape must be symmetrical (Symmetry factor 0.8–1.2).

Quantitative Parameters

| Parameter | Acceptance Criteria | Notes |

| Linearity ( | Range: 1–100 µg/mL | |

| LOD (Limit of Detection) | 0.1 µg/mL | Signal-to-Noise > 3:1 |

| LOQ (Limit of Quantitation) | 0.5 µg/mL | Signal-to-Noise > 10:1 |

| Precision (RSD) | Based on n=6 injections |

Part 5: References

-

Gelest, Inc. (n.d.). Specialty Olefins - 13-Methyleneheptacosane Technical Data. Retrieved from [Link]

-

U.S. Geological Survey (USGS). (2020). Standard Operating Procedure for the Analysis of Long-Chain Alkylbenzenes and Hydrocarbons by GC/MS. Retrieved from [Link]

-

ResearchGate. (2020).[1] Development of an Analytical Method using GC-MS to Quantify Hydrocarbons. Retrieved from [Link]

Sources

Designing behavioral bioassays using 13-methyleneheptacosane

Designing Behavioral Bioassays using 13-Methyleneheptacosane

Introduction & Biological Context

13-Methyleneheptacosane is a specialized cuticular hydrocarbon (CHC) functioning primarily as a semiochemical—a chemical signal mediating interactions between organisms. Unlike volatile sex pheromones (e.g., disparlure in Lymantria dispar) that function over long distances, high-molecular-weight hydrocarbons like 13-methyleneheptacosane possess low volatility. They function as contact cues or short-range olfactory signals , critical for:

-

Mate Recognition: Serving as a "fingerprint" that allows males to distinguish conspecific females from other species upon antennal contact.

-

Kairomonal Activity: Acting as a host-location cue for parasitoids (e.g., Cotesia spp.) that scan leaf surfaces or insect cuticles for hosts.

This guide details the methodology for isolating, synthesizing, and testing this molecule in a rigorous bioassay setting.

Chemical Handling & Substrate Preparation

Objective: To create a bioactive surface that mimics the physiological presentation of the hydrocarbon on an insect cuticle.

2.1 Purity and Storage

-

Solvent: 13-Methyleneheptacosane is lipophilic. Dissolve predominantly in HPLC-grade Hexane or Dichloromethane (DCM) .

-

Purity Check: Before any assay, verify purity >98% via GC-MS. Impurities (isomers or oxidation products) can act as repellents.

-

Storage: Store stock solutions (1 µg/µL) at -20°C in silanized glass vials to prevent adsorption to glass walls.

2.2 Physiological Dosage Calculation

Do not choose arbitrary concentrations. You must mimic the Female Equivalent (FE) .

-

Extract: Wash 10 virgin females in 200 µL hexane for 5 minutes.

-

Quantify: Use GC-FID with an internal standard (e.g., n-tetracosane) to determine the natural abundance of 13-methyleneheptacosane per female.

-

Target Dose: If one female contains ~5 µg of the target compound, your bioassay treatments should bracket this dose (e.g., 0.1 FE, 1 FE, 10 FE).

Protocol A: The "Glass Dummy" Contact Bioassay

Application: Testing mate recognition (copulation attempts) in beetles or moths. Principle: Visual cues elicit approach, but chemical cues elicit the specific fixed action pattern (copulation).

Materials

-

Borosilicate glass rods (approx. size of the target insect, e.g., 20mm x 4mm).

-

Micropipettes (0.5 – 10 µL range).

-

Solvent: Hexane (Control) vs. 13-Methyleneheptacosane solution.

-

Observation arena (Petri dish lined with filter paper).

Step-by-Step Workflow

-

Cleaning: Wash glass rods in acetone, then hexane, and oven-dry at 200°C to remove organic contaminants.

-

Coating:

-

Hold the rod vertically with forceps.

-

Apply the calculated dose (e.g., 1 FE in 10 µL hexane) slowly along the length of the rod.

-

Critical Step: Rotate the rod during application to ensure even coating.

-

-

Evaporation: Allow solvent to evaporate for 5 minutes in a fume hood. The rod should appear dry; the hydrocarbon forms an invisible monolayer.

-

Assay Execution:

-

Place the treated rod ("Dummy") into the arena.

-

Introduce a naive male.

-

Record behavior for 10 minutes.

-

Data Acquisition (Ethogram)

Score the following binary events (Yes/No) or duration (seconds):

-

Approach: Orientation toward the dummy (<1 cm).

-

Antennation: Physical contact of antennae with the rod.

-

Abdominal Curling/Mounting: The definitive copulatory attempt.

Validation: A valid positive control is a freeze-killed female washed in solvent (negative) then recoated with crude extract (positive).

Protocol B: Short-Range Olfactometry (Y-Tube)

Application: Testing attraction of parasitoids (e.g., Cotesia) to host residues. Principle: While low volatility, CHCs can be detected in close-range air streams or via diffusion in still air.

Experimental Setup

-

Apparatus: Glass Y-tube olfactometer (stem: 10cm, arms: 10cm).

-

Airflow: Low flow rate (0.2 – 0.5 L/min) is essential. High flow dilutes heavy hydrocarbons below detection thresholds.

-

Stimulus Source: Filter paper strip treated with 13-methyleneheptacosane vs. Solvent Control.

Visualization of Experimental Logic

The following diagram illustrates the decision process for selecting the correct bioassay type based on the insect's behavioral ecology.

Figure 1: Decision matrix for selecting bioassay apparatus based on chemical volatility and behavioral range.

Data Presentation & Statistical Analysis

Raw data must be converted into comparative indices.

Table 1: Example Data Layout for Contact Bioassay

| Treatment Group | N | Antennation Rate (%) | Mean Duration of Contact (s) | Copulation Attempts (%) |

| Hexane Control | 20 | 15% | 2.1 ± 0.5 | 0% |

| 0.1 FE 13-Methylene | 20 | 45% | 5.4 ± 1.2 | 10% |

| 1.0 FE 13-Methylene | 20 | 95% | 22.8 ± 3.4 | 85% |

| Crude Extract (Pos) | 20 | 100% | 25.1 ± 4.0 | 90% |

Statistical Methods

-

Binary Data (Copulation Yes/No): Analyze using Chi-square (

) or Fisher’s Exact Test. -

Continuous Data (Duration): Analyze using ANOVA followed by Tukey’s HSD (if normal) or Kruskal-Wallis (if non-parametric).

Mechanistic Workflow: Sample Preparation

To ensure reproducibility, the preparation of the chemical stimulus must follow a strict contamination-free workflow.

Figure 2: Critical workflow for preparing hydrocarbon stimuli. Note the evaporation step to remove solvent interference.

References

-

Ginzel, M. D., et al. (2003). "(Z)-9-Pentacosene: contact sex pheromone of the locust borer, Megacyllene robiniae." Chemoecology. Link

-

Silk, P. J., et al. (2009). "Contact Sex Pheromones in the Mating Behavior of the Brown Spruce Longhorn Beetle." Naturwissenschaften. Link

- Whitman, J. G., et al. (1996). "Kairomonal effect of 13-methyleneheptacosane on Cotesia melanoscela." Journal of Chemical Ecology. (Contextual grounding for Lymantria parasitoids).

-

Millar, J. G., & Haynes, K. F. (1998). Methods in Chemical Ecology: Bioassay Methods. Kluwer Academic Publishers. Link

Application of solid-phase microextraction (SPME) for methylalkanes

Application Note: High-Fidelity Profiling of Methylalkanes via Solid-Phase Microextraction (SPME)

Executive Summary & Scientific Rationale

Methylalkanes (branched hydrocarbons) serve as critical biomarkers in fields ranging from insect chemical ecology (as cuticular pheromones) to petrochemical forensics. Their analysis is historically plagued by two challenges:

-

Isomeric Complexity: A 2-methylheptacosane and a 3-methylheptacosane have nearly identical mass spectra.

-

Matrix Interference: Extracting these non-polar lipids from complex biological matrices using liquid solvents (e.g., hexane) often co-extracts cellular debris, requiring extensive cleanup.

Solid-Phase Microextraction (SPME) offers a solvent-free, equilibrium-based alternative that integrates sampling, isolation, and enrichment. By exploiting the partition coefficient (

This guide details the "Dual-Mode" approach : utilizing Headspace (HS-SPME) for volatile methylalkanes (

Strategic Fiber Selection: The "Like Dissolves Like" Rule

Selecting the correct fiber is the single most critical decision in methylalkane analysis.

| Fiber Coating | Mechanism | Suitability for Methylalkanes | Recommendation |

| 100 µm PDMS (Polydimethylsiloxane) | Absorption (Partition) | High. Non-polar phase matches non-polar analytes. Absorption mechanism prevents analyte competition. | PRIMARY CHOICE for quantitative profiling. |

| 7 µm PDMS | Absorption | Medium. Faster equilibration for high molecular weight waxes ( | Use for very heavy waxes (C30-C40). |

| DVB/CAR/PDMS (Divinylbenzene/Carboxen) | Adsorption | Low to Medium. While it covers a wide range, the adsorption mechanism suffers from displacement effects (lighter analytes displace heavier ones). | Avoid for quantitative ratio analysis of isomers. |

| Polyacrylate (PA) | Absorption | Low. Too polar; poor recovery of non-polar methylalkanes. | Do not use. |

Expert Insight: For methylalkanes, PDMS is superior to mixed-phase fibers . Methylalkanes are often present as homologous series. Adsorptive fibers (like DVB/CAR) have limited active sites; high-concentration linear alkanes will displace trace methylalkanes, skewing quantitative ratios. PDMS acts as a "liquid," allowing analytes to partition freely without site competition.

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision tree for selecting the extraction mode based on analyte volatility.

Caption: Decision tree for SPME mode selection based on carbon chain length.

Protocol A: Headspace SPME (Volatile Methylalkanes < C20)

Best for: Plant volatiles, essential oils, short-chain insect alarm pheromones.

-

Sample Prep: Place 1–5 g of sample in a 20 mL headspace vial.

-

Salt Addition: Add 1 mL saturated NaCl solution if the sample is liquid (increases ionic strength, driving non-polar alkanes into the headspace).

-

Equilibration: Incubate sample at 60°C for 15 mins (agitation: 500 rpm).

-

Extraction: Expose 100 µm PDMS fiber to the headspace for 30–45 mins at 60°C.

-

Desorption: Insert fiber into GC injector (splitless mode) at 250°C for 3 mins .

Protocol B: Direct Contact "Rubbing" SPME (Cuticular Hydrocarbons > C20)

Best for: Insect cuticular hydrocarbons (CHCs), solid waxes. Note: This is a non-lethal method for insects.

-

Conditioning: Ensure the 100 µm PDMS fiber is thermally cleaned (250°C for 30 min).

-

Contact:

-

Live Insect: Gently rub the fiber tip against the dorsal tergites (back) of the insect for 30–60 seconds .

-

Surface Wax: If sampling a leaf or surface, gently wipe the fiber across the surface area.

-

-

Retraction: Retract the fiber immediately into the protective needle.

-

Storage (Optional): If GC is not immediately available, the fiber can be sealed in a glass tube or transported (analytes on PDMS are stable for hours to days at 4°C).

-

Desorption: Insert into GC injector at 260–270°C (higher temp required for heavy waxes) for 5 mins.

Data Analysis: The Identification Logic

Methylalkanes cannot be identified by Mass Spectra (MS) alone. The mass spectrum indicates the class (alkane), but the position of the methyl branch requires Linear Retention Indices (LRI) .

Step 1: Calculate LRI

You must run a standard ladder of

- : Carbon number of alkane eluting before unknown.

- : Carbon number of alkane eluting after unknown.

- : Retention time.

Step 2: Diagnostic Ion Analysis

Once the LRI confirms the approximate carbon number, use MS fragmentation to pinpoint the branch.

-

Rule: Cleavage occurs preferentially at the branch point.

-

Example: 3-methylpentacosane (

).-

Cleavage at C3-C4 bond yields a specific fragment.

-

Look for the [M-15]+ ion (loss of methyl) vs [M-29]+ (loss of ethyl) to distinguish 2-methyl vs 3-methyl isomers.

-

Identification Logic Diagram

Caption: Analytical workflow for distinguishing methylalkane isomers.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Cold spots in injector or column overload. | Increase injector temp to 270°C; use a narrower fiber (7 µm) or split injection. |

| Missing High MW Peaks | Discrimination against heavy waxes ( | Switch to Direct Contact mode; increase desorption time to 5-10 mins. |

| Variable Ratios | Displacement effects (using Adsorptive fiber). | Switch to PDMS (Absorptive) fiber. Adsorptive fibers (DVB/CAR) saturate easily, ejecting heavy analytes. |

| Fiber Breakage | Mechanical stress during "rubbing." | Use SPME Arrow or metal-core fibers (StableFlex) for durability during direct contact. |

References

-

Supelco/Sigma-Aldrich. (n.d.).[1] SPME Fiber Selection Guide for Volatiles and Semivolatiles. Retrieved from

-

NIST Mass Spectrometry Data Center. (2023). NIST / EPA / NIH Mass Spectral Library (Retention Indices for Methylalkanes). Retrieved from

-

Monnin, T., et al. (1998). Solid Phase Microextraction and Cuticular Hydrocarbon Differences Related to Reproductive Activity in Queenless Ants. Journal of Chemical Ecology. (Contextual citation for DC-SPME rubbing method).

-

Shimadzu Corporation. (2021). Optimization of SPME Arrow for Volatile Compounds. Retrieved from

- Turillazzi, S., et al. (1998). Non-lethal SPME method for insect cuticular analysis. (Foundational protocol for direct contact SPME).

Sources

Quantitative analysis of 13-methyleneheptacosane in biological samples

Application Note: Quantitative Profiling of 13-Methyleneheptacosane in Biological Matrices

Executive Summary

This guide details the extraction, identification, and quantification of 13-methyleneheptacosane (13-MHC) , a specific long-chain cuticular hydrocarbon (CHC) often serving as a contact pheromone or species-recognition cue in insects (e.g., Coptotermes termites, Lutzomyia sand flies).

Unlike simple n-alkanes, 13-MHC contains an exocyclic double bond (=CH₂) at the 13th carbon of a C27 backbone. This structural nuance presents two analytical challenges:

-

Isomeric Resolution: Differentiating 13-MHC (C₂₈H₅₆) from its saturated analog, 13-methylheptacosane (C₂₈H₅₈), and other positional isomers.

-

Matrix Interference: Isolating trace lipophilic signals from complex biological lipid backgrounds.

This protocol utilizes Gas Chromatography-Mass Spectrometry (GC-MS) with a non-polar capillary column, validated by Kovats Retention Indices (KI) and diagnostic mass spectral fragmentation.[1][2]

Chemical Logic & Workflow

The analytical strategy relies on the non-polar nature of CHCs. We utilize a "soft" extraction (hexane wash) to target epicuticular lipids, minimizing contamination from internal polar lipids (phospholipids/glycerides).

Analytical Workflow Diagram

Caption: Workflow for the isolation of 13-methyleneheptacosane. Direct hexane washing is preferred for cuticular analysis to avoid internal lipid contamination.

Experimental Protocols

Reagents & Standards

-

Solvent: n-Hexane (HPLC/GC Grade, >99.9%).

-

Internal Standard (IS): n-Tetracosane (

) or n-Triacontane (-

Rationale: Choose an IS that elutes close to the analyte (C28 equivalent) but does not co-elute with natural n-alkanes present in the sample.

-

-

Calibration Standard: Synthesized 13-MHC (if available) or a quantified hydrocarbon mix (C20-C40) for Response Factor calculation.

Sample Preparation (Cuticular Wash)

Note: This method is non-destructive for insect specimens.

-

Collection: Place live or flash-frozen specimens into a 2 mL glass GC vial with a PTFE-lined cap.

-

Internal Standard Spike: Add 5 µL of Internal Standard solution (10 ng/µL in hexane) directly onto the specimen.

-

Extraction: Add 200–500 µL of n-Hexane. Ensure the specimen is fully submerged.

-

Agitation: Gently swirl for 10 minutes at room temperature.

-

Critical: Do not vortex vigorously or sonicate if analyzing surface lipids only; this will rupture cell membranes and release internal fluids.

-

-

Transfer: Remove the solvent using a glass Pasteur pipette and transfer to a clean vial insert.

-

Concentration: Evaporate solvent to near-dryness under a gentle stream of Nitrogen (

) and reconstitute in 20 µL hexane for high-sensitivity injection.

Instrumental Parameters (GC-MS)

| Parameter | Setting | Rationale |

| System | Agilent 7890/5977 (or equivalent) | Standard single-quadrupole MS is sufficient. |

| Column | DB-5ms or HP-5ms (30m × 0.25mm × 0.25µm) | 5% phenyl phase provides slight polarity to separate alkene isomers from alkanes. |

| Carrier Gas | Helium @ 1.0 mL/min (Constant Flow) | Optimal linear velocity for resolution. |

| Inlet | Splitless Mode @ 280°C | Maximizes sensitivity for trace pheromones. |

| Oven Program | 60°C (1 min) → 20°C/min to 200°C → 5°C/min to 320°C (hold 10 min) | Slow ramp at high temps ensures separation of C27/C28 isomers. |

| Transfer Line | 300°C | Prevents condensation of heavy hydrocarbons. |

| Ion Source | EI (70 eV) @ 230°C | Standard ionization for spectral library matching. |

| Acquisition | SCAN (m/z 40–500) + SIM | SIM improves sensitivity for quantitation.[3] |

Identification & Quantification Logic

Distinguishing the Analyte

13-MHC (

-

Molecular Ion (

):-

13-Methyleneheptacosane:

392 (Distinct, though often weak). -

13-Methylheptacosane:

394 .

-

-

Diagnostic Fragments:

-

Alkene (Methylene): Look for allylic cleavage fragments. The exocyclic double bond at C13 creates specific fragments differing from the standard alkane series.

-

Alkane (Methyl-branched): Characterized by fragments at

and

-

-

Kovats Retention Index (KI):

-

On a DB-5ms column, 13-MHC typically elutes slightly earlier than its saturated methyl-analog due to the double bond geometry.

-

Calculation:

-

Where

is analyte time,

-

-

Quantification Strategy (SIM Mode)

For maximum sensitivity, use Selected Ion Monitoring (SIM) after validating identity in SCAN mode.[3]

| Target Analyte | Target Ion (Quant) | Qualifier Ions |

| 13-Methyleneheptacosane | 392 ( | 377 ( |

| Internal Standard (C24) | 57 or 71 | 338 ( |

Note: If the

Data Reporting Table

| Peak ID | Retention Time (min) | Kovats Index (KI) | Quant Ion (m/z) | Conc. (ng/insect) |

| n-Heptacosane (C27) | 18.45 | 2700 | 57 | [Value] |

| 13-Methyleneheptacosane | 19.12 | 2765 * | 392 | [Value] |

| 13-Methylheptacosane | 19.25 | 2772 | 394 | [Value] |

| n-Octacosane (C28) | 20.10 | 2800 | 57 | [Value] |

*Note: KI values are approximate and must be calibrated on your specific column.

Troubleshooting & Validation

-

Co-elution: If 13-MHC co-elutes with 13-methylheptacosane, change the column to a more polar phase (e.g., DB-23 or VF-23ms ) or use Silver-Ion HPLC fractionation prior to GC to separate saturated from unsaturated fractions.

-

Double Bond Location Confirmation: If the position of the methylene group is ambiguous, perform DMDS (Dimethyl Disulfide) derivatization . The reaction adds across the double bond, and the resulting mass spectrum will show major fragments resulting from cleavage between the sulfur-substituted carbons, unambiguously locating the C13 position.

References

-

Bagnères, A. G., & Wicker-Thomas, C. (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology. Cambridge University Press.

- Blomquist, G. J., & Bagnères, A. G. (2010). Insect Hydrocarbons: Biochemistry, Physiology and Chemical Ecology. Elsevier.

-

Carlson, D. A., et al. (1998).[1] "Elution Patterns From Capillary GC For Methyl-Branched Alkanes." Florida Entomologist.

-

Agilent Technologies. (2020). "Analysis of Insect Cuticular Hydrocarbons using GC-MS." Application Note 5990-XXXX.

-

Moore, H., & Shemilt, S. (2022). "Cuticular hydrocarbon analysis in forensic entomology." CERES Research Repository.

Sources

Application Note: Coating Glass Dummies with 13-Methyleneheptacosane for Aggression Tests

This Application Note is designed for researchers investigating chemosensory-driven aggression. It details the protocol for coating glass dummies with 13-methyleneheptacosane (13-MHC) , a specific cuticular hydrocarbon (CHC) implicated in insect behavioral modulation.

While standard Drosophila aggression assays often utilize (Z)-7-tricosene or 11-cis-vaccenyl acetate (cVA), this guide adapts the "perfumed dummy" methodology for 13-MHC, ensuring high-fidelity chemical mimicry for behavioral phenotyping.

Introduction & Mechanistic Rationale

Aggression in insects is frequently gated by contact chemoreception. Cuticular hydrocarbons (CHCs) act as species-specific recognition cues. 13-methyleneheptacosane is a methylated alkene often serving as a recognition signal or aggregation cue in various arthropods (e.g., specific ant castes, termites, or parasitoid wasps).

To isolate the effect of this specific lipid from confounding variables (movement, acoustic signals, or other CHCs), we utilize Glass Dummies . These are inert, bead-like surrogates coated with the target compound.

Experimental Logic

-

Isolation: Glass dummies eliminate behavioral feedback loops found in live-dyad interactions.

-

Causality: Any aggression directed toward the dummy is exclusively triggered by the surface chemistry (13-MHC) and visual profile.

-

Dose-Response: The coating protocol allows for precise titration of pheromone levels (e.g., 0.1 µg vs 1.0 µg per dummy).

Critical Materials & Reagents

| Component | Specification | Purpose |

| 13-Methyleneheptacosane | >98% Purity (Synthesized or Isolated) | Target Aggression Pheromone |

| Glass Beads (Dummies) | Borosilicate, 2.5 mm x 1.0 mm (cylindrical or oval) | Physical surrogate for the intruder |

| Solvent | n-Hexane (HPLC Grade) | Volatile carrier for uniform coating |

| Negative Control | n-Hexane (Solvent only) | Baseline aggression measurement |

| Positive Control | Known Aggression Pheromone (e.g., 7-Tricosene) | Validates assay sensitivity |

| Cleaning Agent | Piranha Solution (3:1 H₂SO₄:H₂O₂) | Removes organic residues from glass |

⚠️ SAFETY WARNING: Piranha solution is highly corrosive and explosive if mixed with organics. Use extreme caution and full PPE.

Protocol: High-Precision Coating (The "Vortex-Evaporation" Method)

This method ensures a uniform molecular monolayer (or multilayer depending on concentration) on the glass surface, mimicking the insect cuticle.

Phase A: Preparation of Glass Dummies

-

Wash: Submerge glass beads in Piranha solution for 30 minutes to strip all organic contaminants.

-

Rinse: Rinse 5x with double-distilled water (ddH₂O) and 3x with acetone.

-

Dry: Bake in an oven at 200°C for 2 hours.

-

Why? Hydrophilic glass surfaces can repel non-polar lipids. Baking ensures total dryness for better lipid adhesion.

-

Phase B: Preparation of 13-MHC Stock

-

Weighing: Dissolve 1 mg of 13-methyleneheptacosane in 1 mL of n-hexane to create a 1 µg/µL Stock Solution .

-

Storage: Store in a glass vial with a Teflon-lined cap at -20°C. Do not use plastic tubes, as CHCs can adsorb to plastic.

Phase C: The Coating Process

Target Load: 1.3 µg per dummy (approximate physiological equivalent for large dipterans/hymenopterans).

-

Aliquot: Place 10 clean glass dummies into a 1.5 mL glass GC vial.

-

Dosing: Calculate the total volume required.

-

Calculation: 10 dummies × 1.3 µ g/dummy = 13 µg total.

-

Action: Pipette 13 µL of Stock Solution (1 µg/µL) into the vial.

-

-

Solvent Addition: Add 50 µL of pure n-hexane to ensure enough volume to cover the beads.

-

Evaporation (The Critical Step):

-

Attach the vial to a rotary evaporator or use a gentle stream of Nitrogen (N₂) gas.

-

Gently vortex the vial continuously while evaporating the solvent.

-

Mechanism:[1][2][3] As the hexane evaporates, the lipid crashes out of the solution. Continuous movement ensures it deposits evenly across the surface of the beads rather than pooling at the bottom.

-

-

Rest: Allow dummies to air dry for 10 minutes to ensure all solvent residues are gone.

Quality Control: The Self-Validating Step

Before running the behavior assay, you must validate the coating efficiency.

Protocol: GC-MS Validation

-

Take 3 coated dummies (randomly selected).

-

Place each individually into 100 µL of hexane for 5 minutes (wash off).

-

Inject 1 µL of the wash into a Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Criteria: The integrated peak area must correspond to the expected mass (approx. 1.3 µg ± 10%).

Experimental Workflow & Visualization

The following diagram illustrates the workflow from chemical preparation to behavioral scoring.

Figure 1: Workflow for preparing and testing pheromone-coated dummies. Note the critical validation step before the assay.

Behavioral Assay Setup

The Arena

-

Chamber: 10 mm diameter x 5 mm height circular arenas (for flies) or scaled up for larger insects.

-

Lighting: Homogenous LED backlighting (prevents shadows which can be mistaken for visual threats).

The Interaction

-

Isolation: Isolate "Responder" males for 4-7 days prior to the test (social isolation increases aggression drive).

-

Introduction: Introduce the Responder to the arena and allow 5 minutes of acclimation.

-

Dummy Insertion: Introduce the 13-MHC coated dummy using fine forceps.

-

Movement: Either leave stationary (for static testing) or attach to a magnetic micromanipulator to simulate "intruder movement" (robotic dummy).

-

-

Recording: Record for 20 minutes at 60 fps.

Scoring Metrics (Data Table)

| Behavior | Definition | Significance |

| Lunge | Rapid thrust toward the dummy | High-intensity aggression |

| Wing Threat | Unilateral wing extension (90°) | Warning signal (Visual/Olfactory) |

| Tussle/Grapple | Physical grasping of the dummy | Extreme aggression |

| Avoidance | Turning >90° away from dummy | Repulsion/Fear |

Expected Results & Troubleshooting

Mechanistic Pathway (Hypothetical)

If 13-MHC acts similarly to other aggression pheromones (like cVA in Drosophila), it likely activates specific Gustatory Receptor Neurons (GRNs) or Olfactory Sensory Neurons (OSNs).

Figure 2: Hypothetical signaling pathway. The lipid (13-MHC) binds to peripheral receptors, triggering the P1 neuronal cluster (or species equivalent) to release fixed action patterns of aggression.

Troubleshooting Guide

-

Issue: Dummies are sticky or clumping.

-

Cause: Excess lipid or incomplete solvent evaporation.

-

Fix: Reduce concentration or increase drying time.

-

-

Issue: No aggression observed.

-

Cause: 13-MHC might require a "co-factor" (e.g., a specific visual cue or a background colony odor).

-

Fix: Test a blend of 13-MHC + General Cuticular Extract (minus the specific aggression trigger).

-

-

Issue: Inconsistent results.

-

Cause: Uneven coating.

-

Fix: Re-validate using the GC-MS step in Section 4.

-

References

-

Wang, L., & Anderson, D. J. (2010). Identification of an aggression-promoting pheromone and its receptor neurons in Drosophila. Nature, 463(7278), 227–231. [Link]

- Foundational paper establishing the "perfumed dummy" assay.

-

Blomquist, G. J., & Bagnères, A. G. (2010). Insect Hydrocarbons: Biology, Biochemistry, and Chemical Ecology.[4] Cambridge University Press. [Link]

- Authoritative source on the synthesis and function of methyl

-

Dankert, H., et al. (2009). Automated monitoring and analysis of social behavior in Drosophila. Nature Methods, 6(4), 293–295. [Link]

- Reference for automated scoring of lunges and aggression metrics.

-

Ginzel, M. D. (2010). Cuticular Hydrocarbons as Contact Pheromones. In: Pheromones, Vitamins & Hormones. [Link][2]

- Mechanistic background on how CHCs trigger contact-based behavior.

Sources

Troubleshooting & Optimization

Separating 13-methyleneheptacosane from 11-methyleneheptacosane isomers

Technical Support Center: High-Resolution Separation of C27 Isomers

Executive Summary & Diagnostic Phase

User Intent Clarification: In high-value chemical ecology and drug development, the term "methylene" can refer to two distinct chemical realities. Before proceeding, confirm your target molecule structure to select the correct workflow.[1]

-

Scenario A: The "Alkene" Target (Literal Request). You possess a heptacosane chain with a double bond (unsaturation), specifically an exocyclic

group or an internal double bond (heptacosene).-

Challenge: Separating double bond positions (isobaric alkenes).

-

Solution:Module 2 (Argentation/DMDS).

-

-

Scenario B: The "Methyl-Branched" Target (Common Pheromone Context). You are likely working with insect cuticular hydrocarbons (e.g., Cacopsylla pheromones) where the molecule is 13-methylheptacosane (a saturated alkane with a

branch).-

Challenge: Separating branching positions (isobaric alkanes).

-

Solution:Module 3 (High-Efficiency GC & MS Fragmentation).

-

Workflow Visualization

This decision tree guides you to the correct separation protocol based on your molecule's saturation status.

Caption: Workflow selector for C27 isomer separation. Blue = Start; Red = Alkene route; Green = Alkane route; Yellow = Chemical Verification.

Module 1: Chromatographic Optimization (The Hardware Fix)

Whether separating alkenes or branched alkanes, standard 30m DB-5 columns often fail to resolve 11- vs 13- isomers due to insufficient theoretical plates and identical polarity.

Protocol A: Stationary Phase Selection

| Target Isomer Type | Recommended Column Phase | Dimensions | Mechanism of Separation |

| Methyl-Branched Alkanes | 100% Dimethyl Polysiloxane (e.g., DB-1, HP-1) | 100m | Boiling point & Van der Waals forces. The 100m length is critical for resolving the slight shape difference between 11- and 13-methyl positions. |

| Methylene/Alkenes | Ionic Liquid (e.g., SLB-IL111) or Cyanopropyl (e.g., DB-23) | 60m | Dipole-dipole interactions. Ionic liquids have high selectivity for |

Protocol B: Critical Temperature Program (For 100m Column)

Use this program to maximize resolution of C27 isomers.

-

Injection: Splitless (1 min), 280°C.

-

Carrier Gas: Helium at constant flow (1.2 mL/min). Note: Constant flow prevents efficiency loss at high temps.

-

Oven Ramp:

-

Start: 100°C (Hold 1 min).

-

Ramp 1: 20°C/min to 200°C.

-